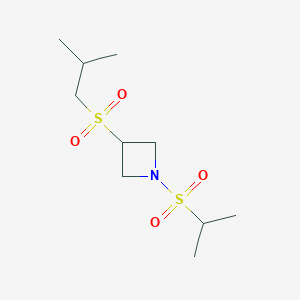

3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azetidine is a four-membered polar heterocycle including a basic secondary amine . It is characterized by its high ring-strain energy, strong molecular rigidity, and satisfactory stability . This makes azetidine a challenging molecule in its chemical synthesis and biosynthesis .

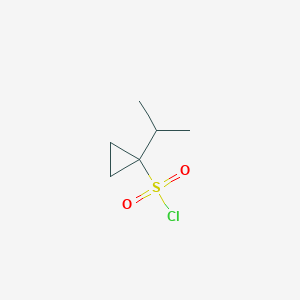

Molecular Structure Analysis

Azetidine is a four-membered polar heterocycle including a basic secondary amine . It is characterized by its high ring-strain energy, strong molecular rigidity, and satisfactory stability .Physical and Chemical Properties Analysis

Azetidine is a four-membered polar heterocycle including a basic secondary amine . It is characterized by its high ring-strain energy, strong molecular rigidity, and satisfactory stability .Scientific Research Applications

Azetidine in Chemical Synthesis

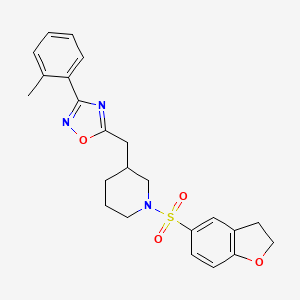

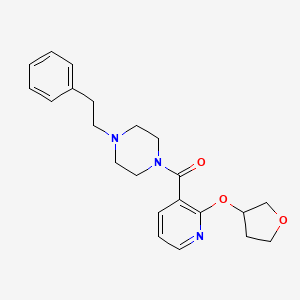

Azetidines are explored for their roles in chemical synthesis, particularly in creating bioactive compounds and drug discovery. A stereospecific three-component reaction involving azetidines and arynes yields N-aryl γ-aminobutyronitriles and δ-aminovaleronitriles, which are precursors to bioactive compounds like pregabalin and lergotrile (Stephens et al., 2013). Additionally, azetidines are utilized in the synthesis of azetidin-3-ones, a process that has been improved through gold-catalyzed intermolecular oxidation of alkynes, demonstrating their versatility as substrates for functionalized azetidines (Ye, He, & Zhang, 2011).

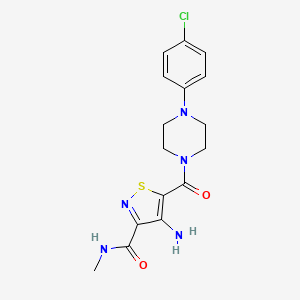

Azetidine in Drug Development

Research on azetidine derivatives includes efforts to improve the pharmacological profiles of existing drugs. For instance, the antiviral drug 3'-azido-3'-deoxythymidine (AZT) has been a focus of studies aiming to enhance its efficacy and reduce its side effects. Investigations into the mechanisms of AZT, including its interaction with human serum albumin and its effects on protein glycosylation, shed light on its pharmacokinetics and potential areas for therapeutic improvement (Zhu et al., 2008); (Hall et al., 1994).

Azetidine in Medicinal Chemistry

Azetidines play a significant role in medicinal chemistry, offering a platform for the development of novel compounds with potential therapeutic applications. The exploration of azetidine chemistry, including the synthesis of functionalized azetidines and their incorporation into drug-like molecules, highlights the compound's potential in drug discovery and development (Mehra et al., 2017).

Future Directions

Properties

IUPAC Name |

3-(2-methylpropylsulfonyl)-1-propan-2-ylsulfonylazetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4S2/c1-8(2)7-16(12,13)10-5-11(6-10)17(14,15)9(3)4/h8-10H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAIUVFARHDFNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2411096.png)